4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Description
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a heterocyclic compound featuring a triazolopyridazine core linked to a piperazine-carboxamide scaffold substituted with a 4-fluorophenyl group. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the piperazine ring contributes to conformational flexibility and solubility. This compound is structurally analogous to several bioactive molecules targeting bromodomains, kinases, and microbial enzymes .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEXMWONAJYERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been reported to inhibit c-met kinase, a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines, suggesting that they may interact with their targets to inhibit cell proliferation.
Biochemical Pathways
Given the potential inhibition of c-met kinase, it can be inferred that the compound might affect pathways related to cell growth and survival.
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines, suggesting that this compound may also have potential anti-cancer effects.
Biological Activity
The compound 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a piperazine ring connected to a triazolo[4,3-b]pyridazine moiety, characterized by the following structural formula:
This structure is significant for its interactions with various biological targets due to the presence of multiple functional groups.
1. Anticancer Properties
Research indicates that compounds similar to This compound exhibit notable anticancer activities. For instance, derivatives containing the triazolo and pyridazine rings have been shown to inhibit cancer cell proliferation across various cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.2 | Inhibition of PI3K/Akt pathway |
| Compound B | A549 (lung cancer) | 3.8 | Induction of apoptosis through caspase activation |
2. Enzyme Inhibition
One of the primary mechanisms of action for this compound class is the inhibition of specific enzymes. For example, it has been noted that certain derivatives can inhibit carbonic anhydrase by binding effectively to the zinc ion in its active site. This inhibition can lead to therapeutic applications in treating conditions related to carbonic anhydrase activity.
3. Anti-inflammatory Effects
Compounds within this structural framework have also demonstrated anti-inflammatory properties. They modulate inflammatory mediators and pathways, which may be beneficial in treating chronic inflammatory diseases.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of various derivatives of triazolo[4,3-b]pyridazine compounds against several cancer cell lines. The study found that one derivative exhibited an IC50 value of 2.5 µM against the HeLa cervical cancer cell line, indicating significant cytotoxicity.
Study on Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of This compound . The compound was shown to inhibit carbonic anhydrase with an IC50 value of 0.45 µM, suggesting its potential use in conditions where carbonic anhydrase plays a critical role.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Analogs
Modifications to the Piperazine/Piperidine Scaffold
- N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]piperidine-4-carboxamide (CAS 1081130-78-0) replaces the piperazine with a piperidine ring and introduces an ethyl spacer. The ethyl group increases molecular weight (368.42 g/mol) and may enhance blood-brain barrier penetration .
- N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (STK635934) features a branched alkyl chain on the piperidine, further increasing lipophilicity and steric bulk. Such modifications are common in optimizing CNS-targeting drugs .
Heterocyclic Core Variations
- 2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (ChemSpider ID 18371926) replaces the carboxamide with a sulfanyl-acetamide group.
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives () add a methyl group to the triazolopyridazine core, blocking metabolic oxidation sites. These analogs exhibit moderate antimicrobial activity, suggesting the parent compound’s scaffold is tunable for diverse applications .
Table 2: Core-Modified Analogs
Preparation Methods
Synthesis of the Triazolo[4,3-b]pyridazine Core
Historical Context and Foundational Methods
The triazolo[4,3-b]pyridazine scaffold was first synthesized by Steck et al. in 1959 via cyclocondensation of 3-hydrazinylpyridazine derivatives with orthoesters or aldehydes. Modern adaptations retain this approach, with key modifications to enhance regioselectivity and scalability. For instance, 3-hydrazinylpyridazine is prepared by treating 6-chloropyridazine with hydrazine hydrate in ethanol at reflux (80°C, 12 hours), achieving >90% conversion. Subsequent cyclization with triethoxy methane in acetic acid yields 6-chloro-triazolo[4,3-b]pyridazine (Intermediate A ), a pivotal precursor for further functionalization.
Table 1: Comparative Analysis of Core Synthesis Methods
| Starting Material | Reagent/Conditions | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| 6-Chloropyridazine | Hydrazine hydrate (EtOH, 80°C) | 92 | >95% | |
| 3-Hydrazinylpyridazine | Triethoxy methane (AcOH, 80°C) | 85 | 100% |
Formation of the Carboxamide Linkage
Carbamoylation of Piperazine
The final step involves coupling Intermediate B with 4-fluorophenyl isocyanate. As reported in PMC9019572, this is achieved using N,N-diisopropylethylamine (DIPEA) as a catalyst in dichloromethane (room temperature, 6 hours), affording the target compound in 75% yield. Alternatively, Schotten-Baumann conditions (aqueous NaOH, THF) provide comparable yields (73%) but require rigorous pH control.
Table 3: Carboxamide Coupling Strategies
| Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) | |
|---|---|---|---|---|---|---|
| 4-Fluorophenyl isocyanate | DIPEA | CH₂Cl₂ | RT | 6 h | 75 | |
| 4-Fluorophenyl chloroformate | NaOH | THF/H₂O | 0°C→RT | 12 h | 73 |
Alternative Synthetic Routes and Methodological Variations
One-Pot Sequential Synthesis
Recent advancements (PMC4406096) demonstrate a one-pot protocol combining cyclization and substitution. Starting from 6-chloropyridazine, sequential treatment with hydrazine hydrate, triethoxy methane, and piperazine in a single reactor reduces purification steps, achieving an overall yield of 68%.
Solid-Phase Synthesis for High-Throughput Production
Patent WO2010092371A1 discloses a resin-bound approach using Wang resin-functionalized piperazine. After coupling with Intermediate A , cleavage with trifluoroacetic acid (TFA) yields the target compound with >95% purity, ideal for combinatorial libraries.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Challenges and Troubleshooting in Synthesis
Regioselectivity in Cyclization
Competing formation oftriazolo[1,5-a]pyridazine regioisomers is mitigated by using excess triethoxy methane (1.5 equiv) and slow reagent addition.
Purification of Hydrophilic Intermediates
Intermediate B ’s high polarity necessitates reverse-phase chromatography (C18 column, acetonitrile/water gradient) for isolation, with recovery rates of 80–85%.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyridazine core via cyclization of precursor pyridazines with hydrazine derivatives under reflux in ethanol .
- Step 2 : Piperazine-carboxamide coupling using EDCI/HOBt as coupling agents in anhydrous DMF at 60°C .
- Step 3 : Final purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization (ethanol/water) .
Key variables : Reaction time (18–24 hrs), solvent polarity, and temperature (60–80°C) significantly impact yield. Suboptimal conditions may lead to byproducts like unreacted intermediates or hydrolyzed carboxamides .
Q. What analytical methods are critical for structural confirmation?
- NMR : ¹H/¹³C NMR to verify piperazine ring conformation and triazolopyridazine substitution patterns .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₈H₁₉FN₆O, MW 354.4 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry in the piperazine-carboxamide linkage .
Advanced Research Questions
Q. How does structural variation (e.g., fluorophenyl vs. chlorophenyl substituents) influence target binding affinity?
- Case Study : Replacing the 4-fluorophenyl group with 3-chloro-4-methoxyphenyl () increased IC₅₀ values for kinase inhibition by 3-fold, attributed to enhanced hydrophobic interactions .
- Methodology : Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to compare binding kinetics .
- Data contradiction : Fluorine’s electronegativity improves solubility but may reduce membrane permeability in certain assays .
Q. What strategies resolve discrepancies in reported IC₅₀ values across kinase inhibition assays?
- Source 1 : IC₅₀ = 1.2 µM (p38 MAPK inhibition) .
- Source 2 : IC₅₀ = 5.7 µM (TAK1 kinase) .
Resolution :- Normalize data using reference inhibitors (e.g., SB203580 for p38 MAPK).
- Control ATP concentrations (1 mM vs. 10 mM) to account for competitive binding .
- Validate via orthogonal assays (e.g., Western blot for phospho-target quantification) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Key modifications :
- Piperazine ring : Methylation at C3 improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hrs in rat liver microsomes) .
- Triazolopyridazine : Substituting CF₃ at position 3 enhances selectivity for bromodomains (BRD4 BD1 Kd = 89 nM vs. 220 nM for parent compound) .
- Method : Parallel synthesis of 10–15 analogs with systematic substituent changes, followed by high-throughput screening .
Q. What in vivo challenges arise from this compound’s physicochemical properties?
- Solubility : Poor aqueous solubility (0.12 mg/mL in PBS) limits bioavailability. Solutions:
- Nanoformulation (PLGA nanoparticles) .
- Prodrug design (e.g., phosphate ester at the carboxamide) .
- Metabolism : Rapid CYP3A4-mediated oxidation of the triazole ring. Mitigation: Co-administration with CYP inhibitors (e.g., ketoconazole) in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
